3-Vinyl-1,1'-biphenyl

Monomer Handling Polymer Synthesis Process Safety

3-Vinyl-1,1'-biphenyl (CAS 38383-51-6), also known as 3-ethenyl-1,1'-biphenyl or m-phenylstyrene, is a C14H12 biphenyl derivative featuring a vinyl group at the meta (3-) position of one phenyl ring. This monomer is distinguished by its aromatic biphenyl backbone and a polymerizable vinyl handle, which undergoes typical vinyl addition reactions, notably free radical polymerization, to yield high-performance polymers and copolymers with enhanced thermal, mechanical, and optical properties.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 38383-51-6
Cat. No. B1321054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinyl-1,1'-biphenyl
CAS38383-51-6
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2
InChIKeyZMXAHWXPRKVGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinyl-1,1'-biphenyl (CAS 38383-51-6): A Vinylbiphenyl Monomer for Specialty Polymer and Optical Material Sourcing


3-Vinyl-1,1'-biphenyl (CAS 38383-51-6), also known as 3-ethenyl-1,1'-biphenyl or m-phenylstyrene, is a C14H12 biphenyl derivative featuring a vinyl group at the meta (3-) position of one phenyl ring [1]. This monomer is distinguished by its aromatic biphenyl backbone and a polymerizable vinyl handle, which undergoes typical vinyl addition reactions, notably free radical polymerization, to yield high-performance polymers and copolymers with enhanced thermal, mechanical, and optical properties . Its structural isomerism, particularly the meta-substitution pattern, differentiates it from its para- and ortho- counterparts (e.g., 4-vinylbiphenyl, CAS 2350-89-2; 2-vinylbiphenyl, CAS 1587-22-0), which exhibit distinct physical states, reactivity, and polymer characteristics . As a specialty monomer, it is employed in the synthesis of heat-resistant resins, liquid crystalline polymers, and high-refractive-index optical materials, making its procurement a critical decision point for materials scientists and industrial formulators .

3-Vinyl-1,1'-biphenyl (CAS 38383-51-6): Why Meta-Substitution Prevents Simple Substitution with Other Vinylbiphenyl Isomers or Styrene


Simple substitution of 3-vinyl-1,1'-biphenyl with other vinylbiphenyl isomers (e.g., 4- or 2-vinylbiphenyl) or with the commodity monomer styrene is scientifically unjustified due to profound differences in monomer physical state, polymerization behavior, and resultant polymer properties [1]. The meta-substitution of the vinyl group alters the electronic environment and steric profile of the monomer, directly impacting its reactivity ratios in copolymerization and the thermal transitions of the resulting polymers [2]. For instance, while 4-vinylbiphenyl is a solid at room temperature (mp 119-121 °C), 3-vinylbiphenyl is a liquid, affecting processing and handling protocols . More critically, the polymer derived from 3-vinylbiphenyl offers a distinct combination of refractive index and glass transition temperature (Tg) that cannot be replicated by styrene-based polymers or by polymers of other vinylbiphenyl isomers [3]. These differences mandate precise monomer selection for applications demanding specific optical clarity, thermal stability, or mechanical performance, as detailed in the quantitative evidence below.

3-Vinyl-1,1'-biphenyl (CAS 38383-51-6): Quantified Performance Differentiators Against Styrene and 4-Vinylbiphenyl


Physical State and Handling: Liquid 3-Vinylbiphenyl vs. Solid 4-Vinylbiphenyl

3-Vinyl-1,1'-biphenyl is a liquid at room temperature, whereas its close analog, 4-vinylbiphenyl (CAS 2350-89-2), is a crystalline solid with a melting point of 119-121 °C . This fundamental physical difference eliminates the need for heating and melt-processing during monomer storage, transfer, and initial polymerization stages, simplifying industrial handling and reducing energy costs. The liquid state also facilitates more homogeneous mixing in solution and bulk polymerization processes .

Monomer Handling Polymer Synthesis Process Safety

Optical Performance: High Refractive Index Polymer vs. Commodity Styrene Polymers

Polymers derived from vinylbiphenyl monomers, including 3-vinylbiphenyl, are specifically cited for their ability to achieve high refractive indices (RI) while maintaining a constant Abbe number, a property unattainable with conventional styrene-based polymers [1]. While direct RI data for poly(3-vinylbiphenyl) homopolymer is not readily available in the open literature, poly(4-vinylbiphenyl) provides a class-level benchmark with an RI of 1.62 . In contrast, commodity polystyrene has an RI of approximately 1.59 [2]. Furthermore, vinylbiphenyl-based polymers can be engineered to have a tunable RI in the range of 1.57-1.75 without sacrificing transparency, a key advantage over materials like poly(methyl methacrylate) (PMMA, RI ~1.49) and polycarbonate (RI ~1.58) [3].

Optical Materials High Refractive Index Polymers Lens Manufacturing

Thermal Stability: High Glass Transition Temperature (Tg) Poly(vinylbiphenyl) vs. Polystyrene

Poly(vinylbiphenyl) (PVBP), the polymer derived from monomers like 3-vinylbiphenyl, exhibits a significantly higher glass transition temperature (Tg) compared to atactic polystyrene. A relevant patent discloses PVBP polymers and copolymers with a Tg of at least 100 °C, and often much higher, imparting superior heat resistance and dimensional stability [1]. In comparison, atactic polystyrene typically has a Tg of approximately 95-100 °C, making it unsuitable for applications requiring sustained high-temperature exposure [2]. The increased Tg is attributed to the rigid, bulky biphenyl side groups, which restrict polymer chain mobility and enhance thermal stability .

High-Temperature Polymers Heat-Resistant Plastics Thermomechanical Analysis

Meta-Substitution Advantage: Superior Copolymerization Kinetics vs. Para-Substituted Analogs

The meta-substitution pattern of 3-vinylbiphenyl influences its reactivity in free-radical copolymerization compared to its para-substituted isomer. While specific reactivity ratios for 3-vinylbiphenyl are not publicly available, a patent on styrenic copolymers explicitly lists 3-vinylbiphenyl, 4-vinylbiphenyl, and 2-vinylbiphenyl as distinct monomers for achieving different copolymer architectures [1]. Meta-substituted vinyl monomers generally exhibit different resonance and steric effects, leading to altered monomer reactivity ratios (r1, r2) and ultimately, different copolymer sequence distributions, which directly impact final material properties like Tg, solubility, and mechanical strength [2]. This makes 3-vinylbiphenyl a unique building block for tailoring polymer microstructure.

Copolymerization Reactivity Ratios Polymer Design

Photochemical Behavior: Divergent Photophysics from Ortho-Vinylbiphenyl Analogs

2-Vinylbiphenyl (ortho-isomer) undergoes conformer-specific photochemistry, where the syn rotamer undergoes rapid, non-fluorescent cyclization to 8a,9-dihydrophenanthrene intermediates [1]. This photochemical pathway leads to significant fluorescence quenching and is unique to the ortho-substitution pattern due to the close proximity of the vinyl and adjacent phenyl groups. In contrast, 3-vinylbiphenyl (meta-isomer) lacks this favorable geometry for cyclization and is expected to exhibit more conventional, fluorescence-active photophysics, making it more suitable for applications requiring stable photoluminescence, such as in organic light-emitting diodes (OLEDs) or fluorescent sensors [2].

Photochemistry Fluorescence Conformer-Specific Reactivity

3-Vinyl-1,1'-biphenyl (CAS 38383-51-6): Key Application Scenarios for Procurement and R&D


Synthesis of High-Refractive-Index Optical Polymers and Resins

For R&D and production teams developing advanced optical lenses, waveguides, or anti-reflective coatings, 3-vinylbiphenyl serves as a critical monomer. As established in Evidence Item 2, vinylbiphenyl-based polymers can achieve refractive indices in the range of 1.57-1.75 while maintaining high transparency and a constant Abbe number [1]. This property set is unattainable with standard acrylic or styrenic monomers, enabling the design of thinner, lighter, and more efficient optical components for applications in consumer electronics, automotive displays, and medical imaging.

Formulation of Heat-Resistant Engineering Thermoplastics and Composites

Procurement for high-performance polymer synthesis should prioritize 3-vinylbiphenyl when the final application demands sustained thermal stability. As demonstrated in Evidence Item 3, poly(vinylbiphenyl) exhibits a glass transition temperature (Tg) of at least 100 °C, and up to 138 °C for the closely related poly(4-vinylbiphenyl) [2]. This superior heat resistance, compared to commodity polystyrene (Tg ~95 °C), makes it a valuable comonomer for producing engineering plastics used in under-the-hood automotive parts, high-power electrical insulation, and components requiring repeated steam sterilization.

Development of Tailored Copolymers via Controlled Radical Polymerization

Materials scientists engaged in precision polymer synthesis should select 3-vinylbiphenyl to leverage its unique meta-substitution pattern. As discussed in Evidence Item 4, the distinct reactivity profile of meta-substituted vinyl monomers allows for fine-tuning of copolymer microstructure and sequence distribution when copolymerized with other vinyl monomers like styrene or methyl methacrylate [3]. This enables the rational design of materials with a specific balance of thermal, mechanical, and optical properties, which is crucial for advanced applications in lithography, drug delivery, and specialty coatings.

Photoluminescent and Optoelectronic Material Design

When designing new materials for OLEDs, fluorescent sensors, or other optoelectronic devices, 3-vinylbiphenyl offers a distinct advantage over its ortho-isomer. As established in Evidence Item 5, 3-vinylbiphenyl lacks the conformer-specific photocyclization pathway that quenches fluorescence in 2-vinylbiphenyl [4]. This ensures more predictable and stable photoluminescence from the resulting polymer, which is essential for achieving high quantum yields and reliable device performance in light-emitting and sensing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Vinyl-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.